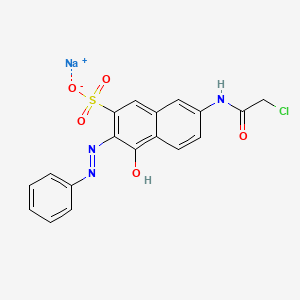

Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Natrium-7-((Chloracetyl)amino)-4-hydroxy-3-(phenylazo)naphthalin-2-sulfonat ist eine komplexe organische Verbindung mit der Summenformel C24H20ClN4NaO6S2. Es ist ein Derivat der Naphthalinsulfonsäure und bekannt für seine lebhaften Farbeigenschaften, die es in verschiedenen industriellen Anwendungen nützlich machen, insbesondere in der Farbstoffherstellung.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Natrium-7-((Chloracetyl)amino)-4-hydroxy-3-(phenylazo)naphthalin-2-sulfonat umfasst in der Regel mehrere Schritte:

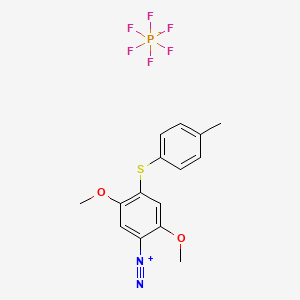

Diazotierung: Der Prozess beginnt mit der Diazotierung von Anilinderivaten zur Bildung von Diazoniumsalzen.

Kupplungsreaktion: Das Diazoniumsalz wird dann mit einem Naphthol-Derivat gekoppelt, um die Azofarbstoffverbindung zu bilden.

Chloracetylierung: Die Azofarbstoffverbindung wird chloracetyliert, um die Chloracetylgruppe einzuführen.

Sulfonierung: Schließlich wird die Verbindung sulfoniert, um die Sulfonatgruppe einzuführen, was zum Endprodukt führt.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung umfassen oft großtechnische Batch-Prozesse, bei denen die Reaktionsbedingungen wie Temperatur, pH-Wert und Reaktantenkonzentrationen sorgfältig gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionswegen kann die Effizienz des Produktionsprozesses weiter verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxylgruppe, was zur Bildung von Chinonderivaten führt.

Reduktion: Reduktionsreaktionen können die Azogruppe anvisieren und sie in das entsprechende Amin umwandeln.

Substitution: Die Chloracetylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumdithionit und Zinkstaub werden häufig verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte

Oxidation: Chinonderivate.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Natrium-7-((Chloracetyl)amino)-4-hydroxy-3-(phenylazo)naphthalin-2-sulfonat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Farbstoffzwischenprodukt und bei der Synthese anderer komplexer organischer Verbindungen verwendet.

Biologie: Wird in Färbetechniken für die Mikroskopie und im Studium zellulärer Strukturen eingesetzt.

Medizin: Wird für seine potenzielle Verwendung in Medikamenten-Transportsystemen und als diagnostisches Mittel untersucht.

Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und als Farbstoff in verschiedenen Produkten verwendet.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkungen hauptsächlich durch ihre Fähigkeit, mit biologischen Molekülen zu interagieren. Die Azogruppe kann stabile Komplexe mit Proteinen und Nukleinsäuren bilden, während die Sulfonatgruppe ihre Löslichkeit in wässrigen Umgebungen erhöht. Die Chloracetylgruppe kann an kovalenten Bindungen mit nucleophilen Stellen an Biomolekülen teilnehmen und so möglicherweise ihre Funktion verändern.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Natrium-6-amino-5-((4-chlor-3-((2,4-dimethylphenyl)amino)sulfonyl)phenyl)azo)-4-hydroxynaphthalin-2-sulfonat

- Derivate der Naphthalin-2-sulfonsäure

Einzigartigkeit

Natrium-7-((Chloracetyl)amino)-4-hydroxy-3-(phenylazo)naphthalin-2-sulfonat ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm eine einzigartige chemische Reaktivität und biologische Interaktionen verleihen. Insbesondere seine Chloracetylgruppe ermöglicht einzigartige Substitutionsreaktionen, die bei anderen ähnlichen Verbindungen nicht üblich sind.

Dieser ausführliche Artikel bietet einen umfassenden Überblick über Natrium-7-((Chloracetyl)amino)-4-hydroxy-3-(phenylazo)naphthalin-2-sulfonat, der seine Synthese, chemischen Reaktionen, Anwendungen, Wirkungsmechanismus und den Vergleich mit ähnlichen Verbindungen umfasst.

Eigenschaften

CAS-Nummer |

5572-43-0 |

|---|---|

Molekularformel |

C18H13ClN3NaO5S |

Molekulargewicht |

441.8 g/mol |

IUPAC-Name |

sodium;7-[(2-chloroacetyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate |

InChI |

InChI=1S/C18H14ClN3O5S.Na/c19-10-16(23)20-13-6-7-14-11(8-13)9-15(28(25,26)27)17(18(14)24)22-21-12-4-2-1-3-5-12;/h1-9,24H,10H2,(H,20,23)(H,25,26,27);/q;+1/p-1 |

InChI-Schlüssel |

ANVUYAMVGIAPER-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)CCl)S(=O)(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.